molecular formula C8H7NO4 B1294539 3-Methoxy-2-nitrobenzaldehyde CAS No. 53055-05-3

3-Methoxy-2-nitrobenzaldehyde

Cat. No. B1294539
CAS RN: 53055-05-3
M. Wt: 181.15 g/mol
InChI Key: GDTUACILWWLIJF-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrobenzaldehyde is a chemical compound that is part of the benzaldehyde family, characterized by a methoxy group and a nitro group attached to the benzene ring. The presence of these functional groups influences the compound's reactivity and physical properties, making it an interesting subject for various chemical studies.

Synthesis Analysis

The synthesis of compounds related to 3-methoxy-2-nitrobenzaldehyde has been explored in several studies. For instance, the synthesis of 3-methoxy-2-hydroxybenzaldehyde S-ethylisothiosemicarbazone and its metal complexes has been reported, indicating the versatility of the methoxy-nitrobenzaldehyde structure in forming complex molecules . Additionally, the Knoevenagel reaction has been utilized to synthesize derivatives starting from methoxy-nitrobenzaldehyde, demonstrating the compound's utility in organic synthesis .

Molecular Structure Analysis

The molecular structure and vibrational frequencies of compounds closely related to 3-methoxy-2-nitrobenzaldehyde have been investigated using density functional theory (DFT) calculations. These studies provide insights into the conformational stability and geometry optimization of such molecules . The crystal structure of related compounds has also been determined, revealing information about molecular conformations and intermolecular interactions .

Chemical Reactions Analysis

The reactivity of 3-methoxy-2-nitrobenzaldehyde derivatives in chemical reactions has been studied, with a focus on the stereoselectivity of aldol reactions. The choice of amine base has been shown to significantly affect the diastereoselection in reactions involving 3-nitro-2-methoxybenzaldehydes . This highlights the importance of the nitro and methoxy substituents in directing the outcome of synthetic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-methoxy-2-nitrobenzaldehyde and its derivatives have been characterized using various spectroscopic techniques, including FT-IR, UV-Vis, NMR, and X-ray crystallography . These studies have provided detailed information on the bonding features, vibrational spectra, and thermodynamic properties of these compounds. Polymorphism has also been observed in related compounds, indicating the influence of molecular structure on the solid-state properties .

Scientific Research Applications

1. Synthesis and Structural Analysis

  • Crystal Structure Investigations : 3-Methoxy-2-nitrobenzaldehyde has been used in the synthesis of certain compounds where its crystal structure plays a vital role. Studies have focused on the molecular configuration, crystallization behavior, and polymorphic forms of related compounds (Wishkerman, Bernstein, & Stephens, 2006).

2. Chemical Reactions and Pathways

  • Knoevenagel Reaction and Photocyclization : Research includes the transformation of Methoxy-5-nitrobenzaldehyde through Knoevenagel reaction, leading to a series of derivatives with notable yields. This process is significant in the synthesis of various organic compounds (Havaldar, Bhise, & Burudkar, 2004).
  • Baylis-Hillman Reaction : The compound has been involved in the complex Baylis-Hillman reaction, revealing insights into competing pathways and product distribution. This adds to the understanding of reaction mechanisms in organic chemistry (Idahosa, Molefe, Pakade, Brown, & Kaye, 2011).

3. Spectroscopy and Molecular Studies

  • Vibrational Frequency Analysis : Investigations on related compounds have been conducted using spectroscopic techniques like FT-IR and Raman spectroscopy. These studies provide insights into molecular vibrations and structure (Krishnakumar & Balachandran, 2006).
  • Density Functional Theory (DFT) Studies : DFT calculations have been utilized to explore the structural conformations and intramolecular charge transfer in compounds closely related to 3-Methoxy-2-nitrobenzaldehyde. This contributes to a deeper understanding of molecular dynamics and electronic properties (Nataraj, Balachandran, & Karthick, 2011).

4. Application in Synthesis of Other Chemicals

  • Synthesis of Nitro Derivatives : The compound has been used in the synthesis of nitro derivatives that show potential as inhibitors in biochemical pathways. This highlights its role in medicinal chemistry (Pérez, Fernández‐Álvarez, Nieto, & Piedrafita, 1992).

5. Photocatalysis Research

  • Photocatalytic Oxidation Studies : Research has been conducted on the photocatalytic oxidation of related compounds, offering insights into reaction kinetics and mechanisms under specific conditions. This is relevant in environmental chemistry and the development of novel photocatalysts (Marotta et al., 2013).

Safety And Hazards

3-Methoxy-2-nitrobenzaldehyde may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methoxy-2-nitrobenzaldehyde
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InChI

InChI=1S/C8H7NO4/c1-13-7-4-2-3-6(5-10)8(7)9(11)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDTUACILWWLIJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
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DSSTOX Substance ID

DTXSID20201097
Record name 3-Methoxy-2-nitrobenzaldehyde
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Molecular Weight

181.15 g/mol
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Physical Description

Fine slightly yellow crystals; [Sigma-Aldrich MSDS]
Record name 3-Methoxy-2-nitrobenzaldehyde
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Product Name

3-Methoxy-2-nitrobenzaldehyde

CAS RN

53055-05-3
Record name 3-Methoxy-2-nitrobenzaldehyde
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Record name 3-Methoxy-2-nitrobenzaldehyde
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Record name 3-Methoxy-2-nitrobenzaldehyde
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Record name 3-METHOXY-2-NITROBENZALDEHYDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
114
Citations
KC Idahosa, DM Molefe, VE Pakade… - South African Journal …, 2011 - scielo.org.za
… Our attempt to react 3-methoxy-2-nitrobenzaldehyde 1a under similar conditions also proved unsuccessful (Scheme 3). However, Path II requires the zwitterionic enolate 7 (Scheme 2) …
Number of citations: 4 www.scielo.org.za
B Shen, D Löffler, KP Zeller, M Übele, G Reischl… - Journal of Fluorine …, 2007 - Elsevier
For a series of benzaldehydes only with a leaving group or with both a leaving group and a single methoxy substituent 18 F-fluorination via nucleophilic aromatic substitution (S N Ar) …
Number of citations: 29 www.sciencedirect.com
B Shen, D Löffler, G Reischl, HJ Machulla… - Journal of Fluorine …, 2009 - Elsevier
… NaHCO 3 (50 mL), water (50 mL) and brine (50 mL) respectively, then dried over Na 2 SO 4 and concentrated to afford 0.86 g 4-hydroxy-3-methoxy-2-nitrobenzaldehyde crude product, …
Number of citations: 25 www.sciencedirect.com
R Hodges, A Taylor - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
4-Acetoxy-5-chloro-3-methoxy-2-nitrobenzaldehyde can be obtained by nitration of acety1-5-ch1orovani11in,* and we considered that further elaboration should yield the required …
Number of citations: 2 pubs.rsc.org
XM Zheng, WX Hu, F Xu - Acta Crystallographica Section E: Structure …, 2007 - scripts.iucr.org
… The authors express their deep appreciation to Teacher Chen Hua-Qi and Xia Chun-Nian for generously providing the raw material 4-hydroxy-3-methoxy-2-nitrobenzaldehyde. …
Number of citations: 1 scripts.iucr.org
N Malik, C Solbach, W Voelter… - Journal of radioanalytical …, 2010 - akjournals.com
… When compared to 3-methoxy2-nitrobenzaldehyde (66.5 ± 4, at 30 min) [10], labelling yields were higher for 3-methoxy-2-nitropyridine (87 ± 1.4, at 30 min) at 140 C. These results …
Number of citations: 22 akjournals.com
BH Kim, Y Jin, YM Jun, R Han, W Baik, BM Lee - Tetrahedron Letters, 2000 - Elsevier
… However, in the case of 3-methoxy-2-nitrobenzaldehyde which has an ortho-methoxy group relative to the nitro group, the yield of the reductive cyclization toward 7-methoxy-2,1-…
Number of citations: 43 www.sciencedirect.com
AJ Boulton, PB Ghosh, AR Katritzky - Journal of the Chemical Society …, 1966 - pubs.rsc.org
4-Acyl- and 4-iminoalkyl-benzofuroxans, on preparation by nitrogen elimination from the corresponding 3-substituted 2-nitrophenyl azides, rearrange spontaneously to the anthranil and …
Number of citations: 1 pubs.rsc.org
FN Kamau, IP Kibwage, G Muriuki, AN Guantai… - East and Central African …, 2006 - ajol.info
… of compounds I, II and III was achieved through the key step of condensing the starting 17- (I) or 3-(II and III) ketosteroid with 2-nitrobenzaldehyde II, 3-methoxy-2nitrobenzaldehyde š, H)…
Number of citations: 3 www.ajol.info
RJS Beer, K Clarke, HF Davenport… - Journal of the Chemical …, 1951 - pubs.rsc.org
… An intimate mixture of 4-hydroxy-3-methoxy-2nitrobenzaldehyde (Raiford and Stoesser, Zoc. cit.) (5 g.), aceturic acid (5 g.), acetic anhydride (25 ml.), and sodium acetate (5 g.) was …
Number of citations: 16 pubs.rsc.org

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